molecular formula C15H17ClN4OS B7680389 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-[(4-chlorophenyl)methyl]propanamide

2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-[(4-chlorophenyl)methyl]propanamide

Cat. No. B7680389
M. Wt: 336.8 g/mol
InChI Key: URKPRASFRAGJTF-UHFFFAOYSA-N
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Description

2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-[(4-chlorophenyl)methyl]propanamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-[(4-chlorophenyl)methyl]propanamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of enzymes involved in DNA replication and transcription, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-[(4-chlorophenyl)methyl]propanamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. However, the compound may also have toxic effects on normal cells, and further research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-[(4-chlorophenyl)methyl]propanamide in lab experiments is its broad-spectrum activity against various types of pathogens and cancer cells. However, the compound may also have off-target effects and require optimization of dosages and treatment regimens.

Future Directions

Future research on 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-[(4-chlorophenyl)methyl]propanamide could focus on the following areas:
1. Optimization of synthesis methods to improve yield and purity of the compound.
2. Investigation of the compound's mechanism of action at the molecular level.
3. Evaluation of the compound's safety and efficacy in animal models and clinical trials.
4. Development of novel derivatives and analogs of the compound with improved activity and selectivity.
5. Exploration of the compound's potential applications in other fields such as agriculture and environmental science.
In conclusion, 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-[(4-chlorophenyl)methyl]propanamide is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action, safety, and efficacy, and to optimize its synthesis and derivatives.

Synthesis Methods

The synthesis of 2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-[(4-chlorophenyl)methyl]propanamide involves the reaction of 4-amino-6-methyl-2-thiouracil with 4-chlorobenzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with propanoyl chloride to obtain the final compound.

Scientific Research Applications

2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-[(4-chlorophenyl)methyl]propanamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antiviral, antibacterial, and anticancer activities.

properties

IUPAC Name

2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-[(4-chlorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4OS/c1-9-7-13(17)20-15(19-9)22-10(2)14(21)18-8-11-3-5-12(16)6-4-11/h3-7,10H,8H2,1-2H3,(H,18,21)(H2,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKPRASFRAGJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC(C)C(=O)NCC2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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